molecular formula C9H8N2O6 B3051434 Ethyl 2,4-dinitrobenzoate CAS No. 33672-95-6

Ethyl 2,4-dinitrobenzoate

Cat. No.: B3051434
CAS No.: 33672-95-6
M. Wt: 240.17 g/mol
InChI Key: LAWSJYPBSMMKJU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is an ester derivative of 2,4-dinitrobenzoic acid and is characterized by the presence of two nitro groups attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as dinitrobenzoates, can participate in various biochemical reactions For instance, they can act as electron acceptors in redox reactions or serve as substrates for various enzymes

Cellular Effects

The cellular effects of Ethyl 2,4-dinitrobenzoate are not well-documented. It is known that similar compounds can have various effects on cells. For example, some dinitrobenzoates have been found to cause oxidative stress in cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds, such as aldehydes and ketones, can react with 2,4-dinitrophenylhydrazine to form yellow, orange, or reddish-orange precipitates

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can show changes in their effects over time. For example, some dinitrobenzoates have been found to cause significant distortion of the metal core geometry and formation of a polymeric structure over time

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have various effects at different dosages. For example, some dinitrobenzoates have been found to cause various symptoms and effects in rats at different dosages

Metabolic Pathways

It is known that similar compounds, such as dinitrobenzoates, can be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in various ways. For example, some dinitrobenzoates have been found to be transported and distributed within cells and tissues via various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that similar compounds can be localized in various subcellular compartments. For example, some dinitrobenzoates have been found to be localized in various subcellular compartments, such as the Golgi apparatus

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Ethyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups at different positions on the benzene ring.

    2,4-Dinitrophenylhydrazine: Used in the identification of aldehydes and ketones.

    2,4-Dinitrobenzoic acid: The parent acid of ethyl 2,4-dinitrobenzoate

Uniqueness: this compound is unique due to its specific ester functional group and the positioning of the nitro groups, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it valuable for targeted research and industrial applications .

Properties

IUPAC Name

ethyl 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSJYPBSMMKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345751
Record name Ethyl 2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33672-95-6
Record name Ethyl 2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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